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Antimicrobial Activity of Cinnamic Compounds

The table below summarizes experimental data on the Minimum Inhibitory Concentration (MIC) of key

cinnamic acid derivatives against pathogenic fungi and bacteria, highlighting their relative potency [1].

Compound Name
Chemical
Type

Antifungal
MIC (μM)

Antibacterial
MIC (μM)

Key Findings

Butyl Cinnamate Ester 626.62 (all

tested fungi)

626.62 Most potent antifungal

compound in the series; acted
directly on ergosterol in the

fungal membrane and cell wall
[1].

Propyl Cinnamate Ester 672.83 (all
tested fungi)

- Mechanism similar to Butyl
Cinnamate (membrane and cell

wall interaction) [1].

Ethyl Cinnamate Ester 726.36 (all

tested fungi)

- Showed consistent antifungal

activity across all strains [1].

Methyl Cinnamate Ester 789.19

(Candida

- Bioactive, though with lower

potency than longer-chain
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Compound Name
Chemical
Type

Antifungal
MIC (μM)

Antibacterial
MIC (μM)

Key Findings

spp.) esters [1].

4-Isopropylbenzyl
Cinnamide

Amide - 458.15 Most potent antibacterial

compound; suggested target in
S. aureus is saFABH [1].

Key Takeaways from the Data:

Ester vs. Amide Activity: In this study, ester derivatives generally showed a stronger antifungal
profile, while the most potent antibacterial compound was an amide derivative [1].
Structure-Activity Relationship (SAR): For antifungal activity, the presence of a butyl substituent
(in Butyl Cinnamate) appeared to potentiate the biological response. For antibacterial activity, an
isopropyl group was important [1].

Mechanism of Action: The most active antifungal compounds (Butyl and Propyl Cinnamate)
demonstrated a fungicidal effect (MFC/MIC ≤ 4) by interacting with ergosterol in the plasma

membrane and the cell wall. The most active antibacterial compound was bactericidal (MBC/MIC ≤
4) [1].

Detailed Experimental Protocols

For reproducibility, here are the key methodologies from the research on cinnamic acid derivatives [1]:

Antimicrobial Activity Assay: The minimum inhibitory concentration (MIC) was determined using
a broth microdilution test according to the Clinical and Laboratory Standards Institute (CLSI)

guidelines. This involves preparing serial dilutions of the compounds in a broth medium, inoculating
with standardized microorganism suspensions, and incubating to determine the lowest concentration

that prevents visible growth.
Mechanism of Action Studies: To investigate the antifungal mechanism, experiments were

conducted to assess the interaction with ergosterol. This was done by comparing the MIC of the
compounds in the presence and absence of exogenous ergosterol added to the medium. A significant

increase in MIC in the presence of ergosterol suggests a direct binding interaction.
Synergistic Effects: Potential synergistic effects with standard drugs (e.g., nystatin for fungi,

amoxicillin for bacteria) were evaluated using the Checkerboard method. This involves testing
various combinations of concentrations of the test compound and the drug to calculate a Fractional

Inhibitory Concentration (FIC) index.
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In Silico Studies: Molecular docking simulations were performed to predict the binding affinity and

interaction of the most active compounds with specific microbial enzyme targets, such as caHOS2
and caRPD3 in C. albicans and saFABH in S. aureus.

Mechanism of Action Workflow

The diagram below visualizes the multi-technique workflow used in these studies to decipher the mechanism

of action of bioactive cinnamic acid derivatives, from initial screening to target identification [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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